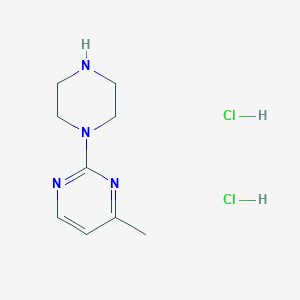

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

CAS No.: 124863-52-1

Cat. No.: VC5676391

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124863-52-1 |

|---|---|

| Molecular Formula | C9H16Cl2N4 |

| Molecular Weight | 251.16 |

| IUPAC Name | 4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H |

| Standard InChI Key | TXBXJZSWIGNZPA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has the molecular formula CHClN and a molecular weight of 263.16 g/mol. The pyrimidine ring is substituted with:

-

A methyl group (-CH) at the 4-position, enhancing lipophilicity and potentially influencing metabolic stability.

-

A piperazine group at the 2-position, contributing to basicity and enabling hydrogen bonding or ionic interactions with biological targets .

The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Crystallographic and Conformational Analysis

X-ray diffraction studies of related compounds, such as 4-(pyrimidin-2-yl)piperazin-1-ium chloride, reveal that the piperazine ring adopts a chair conformation, with the pyrimidine moiety positioned equatorially . The chloride ions participate in bifurcated hydrogen bonds with NH groups of the piperazine, stabilizing the crystal lattice . For the methyl-substituted analogue, steric effects from the methyl group may slightly distort the pyrimidine-piperazine dihedral angle, altering packing efficiency and solubility .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride can be achieved through a two-step protocol:

Step 1: Nucleophilic Aromatic Substitution

4-Methyl-2-chloropyrimidine reacts with piperazine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux. The reaction is facilitated by a base such as potassium carbonate, which deprotonates piperazine, enhancing its nucleophilicity :

Step 2: Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt:

Key Synthetic Intermediates and Byproducts

-

Intermediate 4-Methyl-2-chloropyrimidine: Synthesized via chlorination of 4-methylpyrimidin-2-ol using phosphorus oxychloride (POCl) .

-

Byproducts: Trace amounts of mono-hydrochloride or unreacted free base may form, requiring purification via recrystallization or column chromatography .

Physicochemical Properties

Physical Characteristics

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline powder |

| Melting Point | 215–220°C (decomposes) |

| Solubility | Soluble in water (>50 mg/mL), DMSO, methanol |

| LogP (Predicted) | 1.2 (moderate lipophilicity) |

Pharmacological Profile

Mechanism of Action

While direct studies on 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride are scarce, structurally related piperazine-pyrimidine hybrids demonstrate:

-

Enzyme Inhibition: Analogues inhibit sirtuins (NAD-dependent deacetylases) involved in aging and metabolic regulation.

-

Receptor Modulation: M muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) enhance acetylcholine signaling, relevant for smooth muscle contraction and cognitive function .

Predicted Bioactivity

-

Neuroprotection: Triazole-pyrimidine hybrids exhibit anti-neuroinflammatory effects in microglia, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

-

Anticancer Potential: Pyrimidine derivatives interfere with DNA synthesis by inhibiting thymidylate synthase .

Applications in Drug Discovery

Lead Optimization

The methyl group in 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride offers a site for further derivatization. For example:

-

Acylation: Introducing acyl groups at the methyl position could enhance blood-brain barrier penetration .

-

Ring Expansion: Fusion with triazole or thiazole rings may improve selectivity for kinase targets .

Preclinical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume